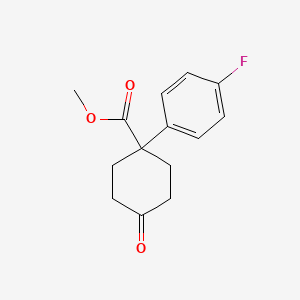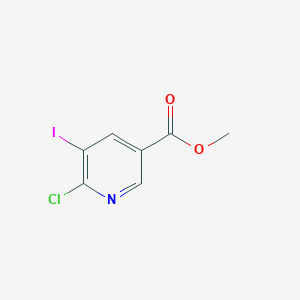
Methyl 6-Chloro-5-iodonicotinate
Vue d'ensemble
Description
Methyl 6-Chloro-5-iodonicotinate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of novel anti-infective agents. While the specific compound Methyl 6-Chloro-5-iodonicotinate is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the properties and reactivity of Methyl 6-Chloro-5-iodonicotinate.
Synthesis Analysis
The synthesis of related compounds such as Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical, utilizing a trifluoromethylation process that involves an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system . This suggests that similar methodologies could potentially be applied to the synthesis of Methyl 6-Chloro-5-iodonicotinate, with adaptations for the introduction of the iodine atom.
Molecular Structure Analysis
Structural characterization of compounds similar to Methyl 6-Chloro-5-iodonicotinate, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been achieved using X-ray diffraction (XRD) and molecular modeling . These studies provide detailed information on the molecular geometry, crystal packing, and potential intermolecular interactions, which are critical for understanding the behavior of these molecules in different environments.
Chemical Reactions Analysis
The chemical reactivity of chlorinated nicotinate derivatives can be inferred from studies on similar compounds. For instance, the regioselective chlorination of a methyl group in a related compound has been performed using sulfuryl chloride in methylene chloride . This indicates that chlorinated nicotinate esters can undergo further functionalization, which is relevant for the modification of Methyl 6-Chloro-5-iodonicotinate for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nicotinate esters can be complex due to the presence of halogen atoms, which can influence the compound's polarity, solubility, and stability. The crystal structure analysis of related compounds provides insights into the solid-state properties, such as conformation and crystal packing . Additionally, the synthesis and characterization of these compounds often involve techniques like GC–MS analysis, NMR spectroscopy, and element analysis, which are essential for confirming the purity and identity of the synthesized materials .
Applications De Recherche Scientifique
Quantum Chemical and Molecular Docking Investigations
Methyl 6-Chloro-5-iodonicotinate (MCIN) has been extensively studied for its structural, spectroscopic, and electronic properties using quantum chemical calculations. This compound shows promise in pharmaceutical applications, particularly in the treatment of pulmonary fibrosis. Molecular docking analysis suggests that MCIN could play a significant role in drug design for this purpose (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Development in Synthesis of Novel Anti-Infective Agents
Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, a derivative of Methyl 6-Chloro-5-iodonicotinate, plays a crucial role as an intermediate in the synthesis of novel anti-infective agents. The synthesis process emphasizes safety and economy, highlighting its importance in large-scale pharmaceutical manufacturing (Mulder et al., 2013).
Contribution to PET Radioligand Imaging
Research involving Methyl 6-Chloro-5-iodonicotinate has led to the development of new PET radioligands, such as [(11)C]MK-1064, used for imaging orexin-2 receptors. This advancement is crucial for studies in neuroscience and can aid in the understanding of various neural pathways and disorders (Gao, Wang, & Zheng, 2016).
Oxidative Halogenation in Chemistry
The role of Methyl 6-Chloro-5-iodonicotinate extends to oxidative halogenation processes. This application is significant in the field of chemistry, especially in the synthesis of various halogenated compounds, which are pivotal in pharmaceutical and industrial chemistry (Kasradze et al., 2012).
Syntheses and Spectra Studies
The compound's role in the syntheses and spectral studies of various chemical entities further underscores its importance. These studies are essential in understanding the fundamental properties of chemical compounds and their potential applications in various fields (Wang, Yang, Wang, & Liao, 1991).
Protein and Cell Membrane Iodinations
Methyl 6-Chloro-5-iodonicotinate is also involved in the iodination of proteins and cell membranes, a process crucial in biochemical research and diagnostics. This application is particularly relevant in studies involving protein structure and function (Fraker & Speck, 1978).
Safety And Hazards
“Methyl 6-Chloro-5-iodonicotinate” is associated with several hazard statements: H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
methyl 6-chloro-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLBMSIZCFNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624125 | |
| Record name | Methyl 6-chloro-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Chloro-5-iodonicotinate | |
CAS RN |
365413-29-2 | |
| Record name | Methyl 6-chloro-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-5-iodonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







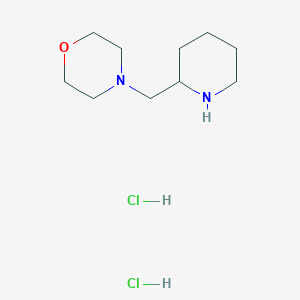
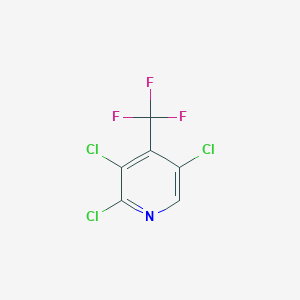
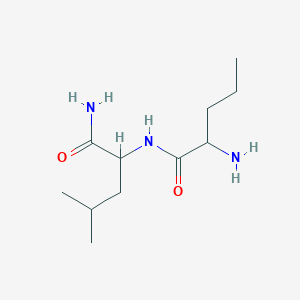




![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

